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For Researchers, Scientists, and Drug Development Professionals

Introduction
[D-Ala2]-Met-Enkephalinamide (DAME), a synthetic analogue of the endogenous opioid

peptide Met-enkephalin, has been a subject of significant research due to its potent and long-

lasting analgesic properties. The substitution of a D-alanine residue at the second position

confers resistance to enzymatic degradation, enhancing its in vivo activity compared to its

natural counterpart. This technical guide provides an in-depth overview of the biological

properties of DAME, focusing on its receptor binding, signaling mechanisms, and physiological

effects.

Receptor Binding Affinity
[D-Ala2]-Met-Enkephalinamide exerts its effects primarily through interaction with opioid

receptors. While specific quantitative binding data (Kᵢ or IC₅₀ values) for DAME across all

opioid receptor subtypes (μ, δ, κ) is not consistently reported in publicly available literature,

studies indicate that it binds to opiate receptors with high affinity, comparable to that of

methionine-enkephalin[1]. Competitive displacement studies using radiolabeled [D-

Ala2,Met5]enkephalinamide have shown biphasic curves, suggesting interaction with multiple

opioid receptor sites.

Table 1: Opioid Receptor Binding Profile of [D-Ala2]-Met-Enkephalinamide
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Receptor
Subtype

Radioligand Tissue Source
Binding
Affinity (Kᵢ)

Citation(s)

μ (mu) Not specified Rat Brain
Not explicitly

quantified
[1]

δ (delta) Not specified Rat Brain
Not explicitly

quantified

κ (kappa) Not specified Rat Brain
Not explicitly

quantified

Note: While precise Kᵢ values are not readily available in the cited literature, the compound is

consistently described as a potent opioid agonist.

In Vitro and In Vivo Activity
The biological activity of DAME has been characterized in various in vitro and in vivo models,

demonstrating its potent opioid agonist effects.

In Vitro Activity: Inhibition of Neurotransmitter Release
In primary cultures of sensory neurons, DAME has been shown to inhibit the evoked release of

substance P, a key neurotransmitter in pain signaling. This inhibitory action is a hallmark of

opioid receptor activation and contributes to its analgesic effect. The action of DAME is blocked

by the opioid receptor antagonist naloxone.

In Vivo Activity: Analgesia
Intravenous and intracerebroventricular administration of DAME produces profound and long-

lasting analgesia in rodent models. A commonly used assay to quantify this effect is the tail-flick

test.

Table 2: Analgesic Effect of [D-Ala2]-Met-Enkephalinamide in the Tail-Flick Test
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Animal Model
Route of
Administration

Dose Range
Observed
Effect

Citation(s)

Rat Intravenous
Not explicitly

quantified

Dose-dependent

inhibition of the

tail-flick reflex

[2]

Rat
Microinjection

into brain

5 to 10

micrograms

Profound, long-

lasting,

morphine-like

analgesia

[1]

Note: Specific dose-response data and ED₅₀ values from these studies are not detailed in the

provided abstracts.

Physiological Effects
Beyond its analgesic properties, DAME elicits a range of physiological responses mediated by

the central and peripheral nervous systems.

Cardiovascular and Autonomic Effects
Intravenous administration of DAME in rats has been shown to induce hypotension and

bradycardia[2]. These effects are significantly attenuated by anesthesia. The compound also

causes initial decreases in arterial blood flow and increases in vascular resistance in

mesenteric, renal, and hindquarter vascular beds, with these parameters generally returning to

baseline levels quickly. Furthermore, DAME can induce inhibition of renal sympathetic nerve

activity.

Pituitary-Adrenocortical Secretion
Systemic administration of DAME in rats leads to biphasic effects on plasma ACTH and

corticosterone levels, with an initial increase followed by a decrease. These effects are

preventable by pretreatment with the opioid antagonist naltrexone, indicating they are mediated

by opioid receptors.

Other Reported Effects
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Bile Flow: Intracisternal administration of DAME in rats has been associated with a dose-

related decrease in bile flow, an effect that is also blocked by naloxone.

Delayed Response: In squirrel monkeys, DAME has shown effects on cognitive functions,

enhancing performance in a delayed response task at certain delays and doses, while

impairing it at others.

Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity of a test compound

like DAME to opioid receptors using a competitive radioligand binding assay.

Materials:

Receptor Source: Homogenates of rat brain tissue or cell membranes from cell lines

expressing specific opioid receptor subtypes (e.g., CHO-hMOR).

Radioligand: A tritiated opioid receptor ligand with high affinity and selectivity for the receptor

of interest (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

Test Compound: [D-Ala2]-Met-Enkephalinamide.

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid

antagonist (e.g., naloxone).

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

Wash Buffer: Ice-cold assay buffer.

Filtration Apparatus: Glass fiber filters and a cell harvester.

Scintillation Counter: For quantifying radioactivity.

Procedure:

Membrane Preparation: Thaw frozen brain tissue or cell pellets on ice. Homogenize in ice-

cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet
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in fresh assay buffer. Determine the protein concentration.

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only),

non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding

(radioligand + varying concentrations of DAME).

Incubation: Add the membrane preparation to each well. Incubate the plate at a specified

temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90

minutes).

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using

a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of DAME.

Determine the IC₅₀ value (the concentration of DAME that inhibits 50% of specific binding)

using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ =

IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its

dissociation constant.

Tail-Flick Analgesia Assay
This protocol describes a standard method for assessing the analgesic effects of compounds in

rodents.

Materials:

Animals: Rats or mice.

Tail-Flick Apparatus: A device that applies a focused beam of radiant heat to the animal's tail

and records the latency to tail withdrawal.

Test Compound: [D-Ala2]-Met-Enkephalinamide dissolved in a suitable vehicle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vehicle Control: The solvent used to dissolve the test compound.

Positive Control: A known analgesic such as morphine.

Procedure:

Acclimation: Acclimate the animals to the testing environment and the restraining device to

minimize stress-induced variability.

Baseline Latency: Determine the baseline tail-flick latency for each animal before drug

administration. This is the time it takes for the animal to flick its tail away from the heat

source. A cut-off time is typically set (e.g., 10-15 seconds) to prevent tissue damage.

Drug Administration: Administer DAME, vehicle, or a positive control via the desired route

(e.g., intravenous, subcutaneous, or intracerebroventricular).

Post-treatment Latency: Measure the tail-flick latency at various time points after drug

administration (e.g., 15, 30, 60, 90, and 120 minutes).

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect

(%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time -

Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀

value.

Signaling Pathways
[D-Ala2]-Met-Enkephalinamide, as an opioid agonist, activates G-protein coupled receptors

(GPCRs), primarily those coupled to inhibitory G proteins (Gαi/o). This initiates a cascade of

intracellular signaling events that ultimately lead to the observed physiological effects.
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Caption: G-protein coupled opioid receptor signaling pathway activated by [D-Ala2]-Met-

Enkephalinamide.
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Caption: Experimental workflow for the tail-flick analgesia assay.

Conclusion
[D-Ala2]-Met-Enkephalinamide is a potent, enzymatically stable opioid agonist with significant

analgesic properties and a range of physiological effects. Its actions are mediated through the

activation of opioid receptors, leading to the modulation of intracellular signaling pathways.
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While its high potency is well-established, further quantitative studies to precisely define its

binding affinities for different opioid receptor subtypes would be valuable for a more complete

understanding of its pharmacological profile and for guiding the development of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10853613?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/968485/
https://pubmed.ncbi.nlm.nih.gov/968485/
https://pubmed.ncbi.nlm.nih.gov/3774831/
https://pubmed.ncbi.nlm.nih.gov/3774831/
https://pubmed.ncbi.nlm.nih.gov/3774831/
https://www.benchchem.com/product/b10853613#biological-properties-of-d-ala2-met-enkephalinamide
https://www.benchchem.com/product/b10853613#biological-properties-of-d-ala2-met-enkephalinamide
https://www.benchchem.com/product/b10853613#biological-properties-of-d-ala2-met-enkephalinamide
https://www.benchchem.com/product/b10853613#biological-properties-of-d-ala2-met-enkephalinamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10853613?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10853613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

